molecular formula C7H8INO2S B1595675 N-(4-iodophenyl)methanesulfonamide CAS No. 102294-59-7

N-(4-iodophenyl)methanesulfonamide

Cat. No. B1595675
M. Wt: 297.12 g/mol
InChI Key: SREMDYGUGILBIV-UHFFFAOYSA-N
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Description

“N-(4-iodophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8INO2S . It has a molecular weight of 297.12 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of “N-(4-iodophenyl)methanesulfonamide” is represented by the InChI code: 1S/C7H8INO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 . This indicates that the molecule consists of a sulfonamide group attached to an iodophenyl group.


Physical And Chemical Properties Analysis

“N-(4-iodophenyl)methanesulfonamide” is a powder with a melting point of 128-130°C . and is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Heteroaromatic Compounds

N-(4-iodophenyl)methanesulfonamide is utilized in the synthesis of condensed heteroaromatic ring systems. For instance, it reacts with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium to yield 1-methylsulfonyl-indoles with various functional groups at the 2-position. These compounds have applications in the development of pharmaceuticals and advanced materials (Sakamoto et al., 1988).

Cross-Coupling Reactions

The compound is used in Sonogashira cross-coupling reactions. For example, it was involved in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, a process that is important in the preparation of various organic molecules, including pharmaceuticals and agrochemicals (Durgadas et al., 2012).

Chemoselective N-Acylation Reagents

N-(4-iodophenyl)methanesulfonamide derivatives are developed for use as N-acylation reagents with good chemoselectivity. These reagents are significant in organic synthesis, especially in the selective introduction of acyl groups into molecules (Kondo et al., 2000).

Ligand-Free Catalysis in Water

This compound is involved in ligand-free copper(I)-oxide-catalyzed cross-coupling reactions in water, demonstrating an eco-friendly approach in the synthesis of N-arylated methanesulfonamides. Such methodologies are gaining attention due to their environmental and economic benefits (Tan et al., 2014).

Molecular Conformation and Spectroscopic Studies

N-(4-iodophenyl)methanesulfonamide derivatives are subjects of computational and spectroscopic studies to understand their molecular conformation and properties. These studies are crucial for designing molecules with desired physical and chemical properties (Karabacak et al., 2010).

Structural Analysis of Derivatives

The structural study of N-(4-iodophenyl)methanesulfonamide derivatives, such as nimesulidetriazole derivatives, is conducted using X-ray powder diffraction. Understanding the crystal structure of these derivatives is essential for pharmaceutical development and material science applications (Dey et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Future Directions

While specific future directions for “N-(4-iodophenyl)methanesulfonamide” are not available, research into sulfonamides continues to be an active field due to their wide range of pharmacological activities . The development of new sulfonamide derivatives and the exploration of their potential therapeutic applications are likely areas of future research .

properties

IUPAC Name

N-(4-iodophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREMDYGUGILBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356887
Record name N-(4-iodophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)methanesulfonamide

CAS RN

102294-59-7
Record name N-(4-iodophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-iodophenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Silpcharu, P Sam-ang, K Chansaenpak… - … of Photochemistry and …, 2020 - Elsevier
Novel spirobifluorene derivatives bearing two and four sulfonamidopicolyl groups were successfully synthesized by Sonogashira couplings. These strongly emissive compounds …
Number of citations: 13 www.sciencedirect.com
K Silpcharu, M Sukwattanasinitt, P Rashatasakhon - RSC advances, 2019 - pubs.rsc.org
Novel spirobifluorene derivatives containing two and four sulfonamide groups are successfully synthesized from the commercially available bromo-9,9′-spirobifluorene by …
Number of citations: 8 pubs.rsc.org
FN Li, NJ Kim, YH Nam, SH Kim, SY Seo… - Archives of pharmacal …, 2009 - Springer
Synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides as transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of substituents …
Number of citations: 2 link.springer.com
S Maiti, P Mal - The Journal of organic chemistry, 2018 - ACS Publications
In iodine(III)-catalyzed, dehydrogenative arylations of sulfonanilides, the functionalization of C–C bonds is preferred over the functionalization of C–N bonds. Herein, an unprecedented …
Number of citations: 24 pubs.acs.org
S Maiti, A Bose, P Mal - The Journal of Organic Chemistry, 2018 - ACS Publications
Activation of strong C–C σ-bonds is quite challenging. We report here an intramolecular oxidative N-arylation method of biarylsulfonamides via cleavage of C–C bonds toward synthesis …
Number of citations: 25 pubs.acs.org
JD Priest, L Male, PW Davies - Tetrahedron, 2021 - Elsevier
The [2,3]-sigmatropic rearrangement of sulfonium ylides bearing substituted allyl groups creates two contiguous stereocentres. Low diastereoselectivity is typically observed from …
Number of citations: 4 www.sciencedirect.com

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